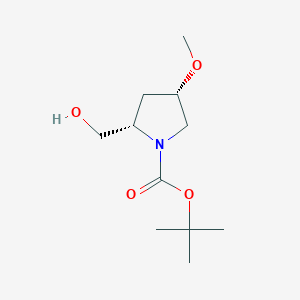
6-Hepten-2-one
Overview
Description
6-Hepten-2-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is one of the main flavor volatiles of tomatoes .
Synthesis Analysis
There are three synthetic routes for 6-Hepten-2-one according to the starting materials. One is from acetylene and acetone, the second is from isobutylene, and the third is from isoprene .Molecular Structure Analysis
The molecular formula of 6-Hepten-2-one is C8H14O . The molecular weight is 126.1962 . The IUPAC Standard InChI is InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3 .Physical And Chemical Properties Analysis
The chemical formula of 6-Hepten-2-one is C8H14O . It has a molar mass of 126.199 g·mol−1 . It has a powerful, fatty, green, citrus odor . Its density is 0.8546 g/mL . It has a melting point of −67.1 °C and a boiling point of 173.5 °C .Scientific Research Applications
Atmospheric Chemistry
- Gas-Phase Reactions: 6-Methyl-5-hepten-2-one, a structurally related compound to 6-Hepten-2-one, participates in atmospheric reactions. It is produced from the biogenic emission linalool and reacts with OH radicals, NO3 radicals, and O3. These reactions are crucial for understanding atmospheric chemistry and pollution dynamics (Smith et al., 1996).
Catalysis and Chemical Modification
- Flow Hydrogenation: A study on nano-nickel catalysts modified with tin showed significant improvements in the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one. This research contributes to the field of catalysis, particularly in enhancing selectivity and efficiency (Zienkiewicz-Machnik et al., 2017).
Food Science and Aroma Chemistry
- Flavor Component in Fruit: 6-Methyl-5-hepten-2-one is an important flavor component and chemical intermediate derived from carotenoid during fruit metabolism. Its concentration varies in different tomato fruit tissues and cultivars, affecting the fruit's flavor profile (Zhou et al., 2021).
Natural Products and Pheromones
- Alarm Pheromone in Ants: In Formica species, 6-Methyl-5-hepten-2-one comprises a significant portion of the volatile compounds in mandibular gland secretions and functions as an alarm pheromone. This discovery is vital for understanding insect communication and behavior (Duffield et al., 1977).
Indoor Environment Studies
- Adsorption on Indoor Surfaces: 6-Methyl-5-hepten-2-one, a product of skin oil ozonolysis, shows significant adsorption on indoor surfaces like SiO2 and TiO2. This is relevant for understanding the role of human occupants in the indoor environment and the formation of organic films on surfaces (Frank et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
hept-6-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVHJHWEVLXYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450315 | |
| Record name | 6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hepten-2-one | |
CAS RN |
21889-88-3 | |
| Record name | 6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)




